molecular formula C8H15ClN2O3 B1379149 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride CAS No. 1461706-45-5

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride

Cat. No.: B1379149
CAS No.: 1461706-45-5
M. Wt: 222.67 g/mol
InChI Key: JPIWMZRKXSQUQC-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride is a chemical compound based on a pyrrolidine scaffold. Pyrrolidine-based structures are a prominent class in medicinal chemistry and are frequently utilized as versatile building blocks and intermediates in the synthesis of more complex, pharmacologically active molecules . While specific biological data for this exact compound is limited, its structure suggests significant research potential. Pyrrolidine derivatives are known to be key components in various pharmaceuticals. For instance, a closely related compound, α-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride, is recognized as a synthetic intermediate for the antiviral drug PAXLOVID (PF-07321332) . This highlights the critical role that chiral, substituted pyrrolidines play in drug discovery, particularly in the development of protease inhibitors. This product is presented as a high-purity material for research applications. It is intended for use in laboratory settings only. Please note: The specific applications and research value of this compound are derived from its structural class and closely related analogs. Researchers are encouraged to conduct their own investigations to determine its suitability for specific projects. HYPHENATEDLIST: For Research Use Only. Not for diagnostic or therapeutic use. HYPHENATEDLIST.

Properties

IUPAC Name

3-(pyrrolidine-2-carbonylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c11-7(12)3-5-10-8(13)6-2-1-4-9-6;/h6,9H,1-5H2,(H,10,13)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIWMZRKXSQUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

Source :

  • Molecular Formula : C₈H₁₁Cl₂N₂O₂
  • Molecular Weight : 202.64 g/mol
  • Key Differences: Substituents: Pyridine ring (aromatic, planar) vs. pyrrolidine (saturated, non-aromatic). Functional Groups: Amino group (-NH₂) vs. formamido (-NHCO-). Salt Form: Dihydrochloride (two HCl molecules) vs. hydrochloride (one HCl).
  • The dihydrochloride salt likely exhibits higher aqueous solubility than the target compound, making it more suitable for intravenous formulations .

3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride

Source :

  • Molecular Formula: C₆H₁₄ClNO₂ (corrected based on name; evidence lists C₁₄H₁₃ClN₂O₂, likely a typo)
  • Molecular Weight : ~167.64 g/mol (calculated)
  • Key Differences: Substituents: Ethylamino (-NHCH₂CH₃) and methyl (-CH₃) groups vs. pyrrolidinylformamido.
  • Implications: The linear ethylamino group may confer weaker receptor binding compared to the cyclic pyrrolidine in the target compound. Reduced molecular weight suggests lower lipophilicity, possibly limiting blood-brain barrier penetration .

(2E)-3-(1H-Pyrazol-3-yl)prop-2-enoic Acid Hydrochloride

Source :

  • Molecular Formula : C₆H₇ClN₂O₂
  • Molecular Weight : 220.20 g/mol
  • Key Differences: Backbone: Unsaturated prop-2-enoic acid (conjugated double bond) vs. saturated propanoic acid. Heterocycle: Pyrazole (aromatic, two adjacent nitrogen atoms) vs. pyrrolidine.
  • Implications: The conjugated system in the enoic acid derivative may enhance UV absorption, useful in analytical detection. Pyrazole’s hydrogen-bonding capacity could improve target specificity in enzyme inhibition .

Prilocaine-Related Compounds (e.g., o-Toluidine Hydrochloride)

Source :

  • Molecular Formula : C₇H₉ClN (o-Toluidine HCl)
  • Molecular Weight : 143.62 g/mol
  • Key Differences: Structure: Simple aromatic amine (o-toluidine) vs. complex pyrrolidinylformamido-propanoic acid.
  • Implications: o-Toluidine HCl is a known impurity in local anesthetics, highlighting the importance of purity profiling for the target compound in pharmaceutical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Salt Form
3-(Pyrrolidin-2-ylformamido)propanoic acid HCl C₈H₁₅N₂O₃·HCl 223.63 Pyrrolidine, formamido, carboxylic acid Hydrochloride
3-Amino-3-(pyridin-2-yl)propanoic acid diHCl C₈H₁₁Cl₂N₂O₂ 202.64 Pyridine, amino, carboxylic acid Dihydrochloride
3-(Ethylamino)-2-methylpropanoic acid HCl C₆H₁₄ClNO₂ 167.64 Ethylamino, methyl, carboxylic acid Hydrochloride
(2E)-3-(1H-Pyrazol-3-yl)prop-2-enoic acid HCl C₆H₇ClN₂O₂ 220.20 Pyrazole, conjugated double bond, carboxylic acid Hydrochloride

Research Findings and Implications

  • Solubility : The dihydrochloride salt () outperforms the target compound in aqueous solubility, critical for drug delivery .
  • Bioactivity : The pyrrolidine ring in the target compound may enhance lipophilicity, improving membrane permeability compared to pyridine or pyrazole derivatives .
  • Stability : Formamido groups (target compound) are generally more stable toward hydrolysis than primary amines (), favoring prolonged shelf life .

Biological Activity

3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological macromolecules and pathways, making it a subject of interest in both academic and industrial research.

  • Chemical Formula : C7H13ClN2O2
  • Molecular Weight : 192.64 g/mol
  • CAS Number : 1461706-45-5

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of pyrrolidine with formamide, followed by the addition of propanoic acid and hydrochloric acid. Various synthetic routes can be optimized for yield and purity, often utilizing automated reactors for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate pathways related to neurotransmitter systems, potentially influencing cognitive functions and neuroprotective mechanisms .

Potential Therapeutic Applications

  • Cognitive Enhancement : Preliminary studies suggest that compounds similar to this compound may exhibit nootropic effects, enhancing memory and learning capabilities by acting on neurotransmitter systems like dopamine and norepinephrine .
  • Neuroprotection : The compound could play a role in protecting neurons from damage, which is particularly relevant in conditions like vascular dementia and other neurodegenerative diseases .
  • Pharmacological Studies : Ongoing research is exploring its potential as a therapeutic agent for various conditions, including attention deficit hyperactivity disorder (ADHD) and cognitive decline associated with aging .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Cognitive EnhancementPotential to improve learning and memory through neurotransmitter modulationUrban et al., 2020
Neuroprotective EffectsMay protect against neuronal damage in neurodegenerative diseasesUrban et al., 2020
Therapeutic ApplicationsInvestigated for ADHD and cognitive decline treatmentUrban et al., 2020

Notable Research Findings

Research has highlighted the compound's ability to interact with key receptors involved in cognitive processes. For instance, studies have shown that it may influence synaptic plasticity, which is crucial for learning and memory formation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives but exhibits unique biological activities due to its specific functional groups.

Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Pyrrolidine-2-carboxylic acidPyrrolidine derivativeBasic structure without formamido group
Pyrrolidine-2,5-dioneDione derivativeContains a diketone structure
3-(Pyrrolidin-2-yl)propionic acidSimple propionic acid derivativeLacks additional functional groups

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves coupling pyrrolidine derivatives with propanoic acid precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to link pyrrolidin-2-ylformamide to propanoic acid.
  • Salt formation : React the free base with hydrochloric acid to enhance solubility and stability .
  • Optimization : Control temperature (0–5°C for sensitive intermediates) and pH (5–6 for hydrochloride precipitation). Monitor via TLC or HPLC for reaction completion .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • HPLC/UPLC : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • NMR spectroscopy : Confirm the pyrrolidine ring (δ 1.5–2.5 ppm for CH₂ groups), formamido proton (δ 8.0–8.5 ppm), and propanoic acid backbone (δ 2.3–3.0 ppm) .
  • Mass spectrometry : Validate molecular weight ([M+H]⁺ expected for C₈H₁₄ClN₂O₃: ~217.08 Da) .

Advanced: How can stereochemical effects influence bioactivity, and what methods resolve enantiomeric purity?

Answer:
The compound’s chiral center (from pyrrolidine or propanoic acid) may affect receptor binding. Methodological considerations:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) to separate enantiomers .
  • Circular Dichroism (CD) : Compare spectra to known standards to confirm configuration .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced: What experimental designs are recommended to address contradictions in reported biological activity data?

Answer:
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

  • Dose-response curves : Test across concentrations (nM–µM) to identify non-linear effects .
  • Control experiments : Include structurally similar analogs (e.g., piperidine derivatives) to rule off-target effects .
  • Batch validation : Compare activity across independently synthesized batches using LC-MS and NMR .

Advanced: How does the hydrochloride salt form impact solubility and stability in biological assays?

Answer:
The hydrochloride salt improves:

  • Aqueous solubility : Adjust pH to 3–4 for protonation of the amine group, enhancing dissolution in buffers .
  • Stability : Store lyophilized at –20°C to prevent hygroscopic degradation. For in vitro assays, prepare fresh solutions in PBS (pH 7.4) to mimic physiological conditions .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:
Prioritize models based on structural analogs:

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin) due to pyrrolidine’s role in active-site binding .
  • Cell viability assays : Use HEK293 or HeLa cells to assess cytotoxicity (IC₅₀) via MTT/WST-1 .
  • Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability .

Advanced: What computational tools can predict interaction mechanisms with biological targets?

Answer:
Leverage molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target selection : Focus on enzymes with conserved pyrrolidine-binding pockets (e.g., prolyl oligopeptidase) .
  • Free energy calculations : Use MM-GBSA to estimate binding affinities .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride
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3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride

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